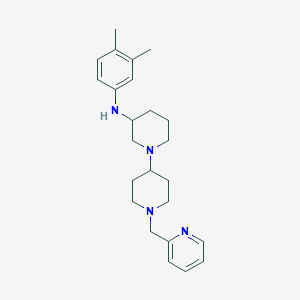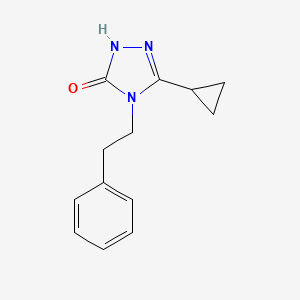
N-(3,4-dimethylphenyl)-1'-(2-pyridinylmethyl)-1,4'-bipiperidin-3-amine
Descripción general
Descripción
N-(3,4-dimethylphenyl)-1'-(2-pyridinylmethyl)-1,4'-bipiperidin-3-amine, commonly known as DMXB-A, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
DMXB-A acts on nicotinic acetylcholine receptors (nAChRs), which are involved in several physiological processes, including learning and memory, pain perception, and inflammation. DMXB-A has been shown to selectively activate α7 nAChRs, which are primarily expressed in the brain and play a crucial role in cognitive function. By activating α7 nAChRs, DMXB-A enhances synaptic plasticity, leading to improved cognitive function.
Biochemical and Physiological Effects
DMXB-A has been shown to have several biochemical and physiological effects. It has been shown to increase the release of neurotransmitters such as acetylcholine, dopamine, and glutamate, leading to improved cognitive function. DMXB-A has also been shown to reduce the production of pro-inflammatory cytokines, leading to reduced inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMXB-A has several advantages for lab experiments. It is highly selective for α7 nAChRs, making it an ideal tool for studying the role of these receptors in cognitive function and neurodegenerative diseases. DMXB-A is also well-tolerated and has low toxicity, making it safe for use in animal studies.
However, DMXB-A also has some limitations for lab experiments. It is a relatively new compound, and its long-term safety and efficacy have not been fully established. DMXB-A is also challenging to synthesize, making it expensive and time-consuming to produce.
Direcciones Futuras
There are several future directions for DMXB-A research. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. DMXB-A has been shown to have neuroprotective effects and could potentially slow down the progression of these diseases.
Another area of interest is DMXB-A's potential use in treating inflammatory diseases such as rheumatoid arthritis. DMXB-A has been shown to have anti-inflammatory properties and could potentially reduce inflammation in these diseases.
Finally, DMXB-A could be used as a tool for studying the role of α7 nAChRs in cognitive function and neurodegenerative diseases. By selectively activating these receptors, DMXB-A could help researchers better understand the mechanisms underlying these conditions.
Conclusion
In conclusion, DMXB-A is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It has been shown to have neuroprotective and anti-inflammatory properties and could potentially be used to treat neurodegenerative and inflammatory diseases. DMXB-A is highly selective for α7 nAChRs and could be used as a tool for studying the role of these receptors in cognitive function and disease. While DMXB-A has several advantages for lab experiments, its long-term safety and efficacy have not been fully established, and it is challenging to synthesize.
Aplicaciones Científicas De Investigación
DMXB-A has been the focus of several scientific studies due to its potential therapeutic applications. It has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. DMXB-A has also been studied for its anti-inflammatory properties and potential use in treating inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
N-(3,4-dimethylphenyl)-1-[1-(pyridin-2-ylmethyl)piperidin-4-yl]piperidin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N4/c1-19-8-9-21(16-20(19)2)26-23-7-5-13-28(18-23)24-10-14-27(15-11-24)17-22-6-3-4-12-25-22/h3-4,6,8-9,12,16,23-24,26H,5,7,10-11,13-15,17-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPMDVDZQLCUJMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2CCCN(C2)C3CCN(CC3)CC4=CC=CC=N4)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,3-diethyl-5-[(7-fluoro-2-methyl-1H-indol-3-yl)methyl]pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3814674.png)
![6-(2-methylphenyl)-N-propyl-N-(tetrahydro-2-furanylmethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B3814683.png)
![N-methyl-1-[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]-N-[4-(1H-pyrazol-1-yl)benzyl]methanamine](/img/structure/B3814684.png)
![1-(3-{[(2-chlorobenzyl)amino]methyl}phenoxy)-3-[cyclohexyl(methyl)amino]-2-propanol](/img/structure/B3814692.png)

![1-(2-methoxyphenyl)-N-[(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B3814714.png)
![7-(4-isopropylbenzyl)-2-[(1-oxido-3-pyridinyl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B3814724.png)
![N-[1-(4-chlorophenyl)ethyl]-5-[(2,4-difluorophenoxy)methyl]-3-isoxazolecarboxamide](/img/structure/B3814736.png)
![5-[(1,3-benzodioxol-5-yloxy)methyl]-N-[2-(dimethylamino)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B3814740.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-2-methoxy-N-(4-methoxy-3-methylbenzyl)ethanamine](/img/structure/B3814743.png)
![2-methyl-8-{[methyl(phenyl)amino]acetyl}hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B3814750.png)
![3-(4-methoxyphenyl)-N-[(5-methyl-2-pyrazinyl)methyl]-3-phenylpropanamide](/img/structure/B3814751.png)
![2-(2-chlorobenzyl)-4-[4-(1H-1,2,4-triazol-1-yl)butanoyl]morpholine](/img/structure/B3814765.png)
![N-[2-(4,6-dimethylpyrimidin-2-yl)ethyl]-3-{[(3-methyl-2-thienyl)methyl]amino}benzamide](/img/structure/B3814772.png)